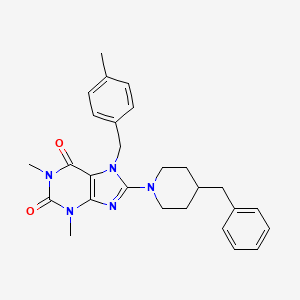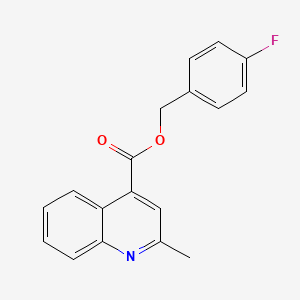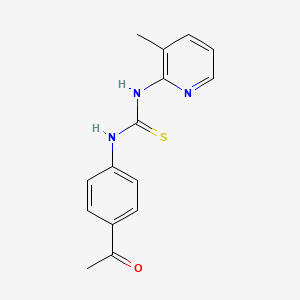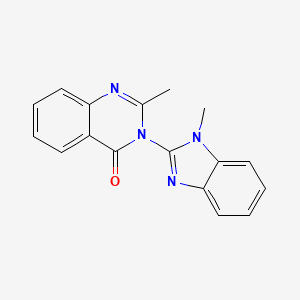
8-(4-benzylpiperidin-1-yl)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(4-Benzylpiperidin-1-yl)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a piperidine ring, a benzyl group, and a purine core. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-benzylpiperidin-1-yl)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate amines and aldehydes under acidic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides and the piperidine intermediate.
Purine Core Construction: The purine core is constructed through a series of condensation reactions involving formamide derivatives and appropriate ketones or aldehydes.
Final Coupling: The final step involves coupling the piperidine-benzyl intermediate with the purine core under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
8-(4-Benzylpiperidin-1-yl)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine moieties using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated moieties.
Substitution: Substituted derivatives with various functional groups replacing the benzyl or piperidine groups.
Scientific Research Applications
8-(4-Benzylpiperidin-1-yl)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 8-(4-benzylpiperidin-1-yl)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing downstream signaling pathways. This can lead to changes in cellular processes such as gene expression, protein synthesis, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A compound with a similar piperidine structure but lacking the purine core.
1,3-Dimethylxanthine: A purine derivative with similar structural features but different substituents.
7-Benzyl-1,3-dimethylxanthine: A compound with a similar purine core and benzyl substituent.
Uniqueness
8-(4-Benzylpiperidin-1-yl)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione is unique due to its combination of a piperidine ring, benzyl groups, and a purine core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C27H31N5O2 |
|---|---|
Molecular Weight |
457.6 g/mol |
IUPAC Name |
8-(4-benzylpiperidin-1-yl)-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C27H31N5O2/c1-19-9-11-22(12-10-19)18-32-23-24(29(2)27(34)30(3)25(23)33)28-26(32)31-15-13-21(14-16-31)17-20-7-5-4-6-8-20/h4-12,21H,13-18H2,1-3H3 |
InChI Key |
AROOKPFUZMDCCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(N=C2N4CCC(CC4)CC5=CC=CC=C5)N(C(=O)N(C3=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(2-Furyl)-9-[3-(1H-imidazol-1-YL)propyl]-7,9-dihydro-8H-benzo[7,8]chromeno[2,3-D]pyrimidin-8-imine](/img/structure/B14919891.png)

![1-(Butan-2-yl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B14919897.png)

![2-(4-Bromophenyl)-2-oxoethyl 6,7,8,9,10,11,12,13,14,15-decahydrocyclododeca[b]quinoline-16-carboxylate](/img/structure/B14919902.png)

![2-(7-Benzyl-4-imino-5,6-diphenylpyrrolo[2,3-d]pyrimidin-3-yl)ethanol](/img/structure/B14919911.png)

![[2-(4-Chloro-3-nitrophenyl)-2-oxoethyl] 2-[[2-(furan-2-carbonylamino)acetyl]amino]acetate](/img/structure/B14919934.png)
![1-[3-(dibutylamino)propyl]-3-hydroxy-5-(3-hydroxyphenyl)-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14919942.png)

![7-hydroxy-4-methyl-8-{(E)-[(3-methyl-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)imino]methyl}-2H-chromen-2-one](/img/structure/B14919957.png)
![1-[(2-Nitrophenyl)sulfonyl]-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B14919961.png)
![N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-2-({[(1E)-1-(4-bromophenyl)ethylidene]amino}oxy)acetamide](/img/structure/B14919977.png)
